molecular formula C11H11BrO2 B2554546 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 1314666-52-8

1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2554546
CAS No.: 1314666-52-8
M. Wt: 255.111
InChI Key: DQCKMARIAWXNOO-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H11BrO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a brominated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 3-bromo-2-methylphenylacetic acid. One common method is the reaction of 3-bromo-2-methylphenylacetic acid with diazomethane under acidic conditions to form the cyclopropane ring. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as copper(I) chloride to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters and amides. Reagents like potassium permanganate and chromium trioxide are often used.

    Reduction Reactions: The compound can undergo reduction reactions to form alcohols or alkanes. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly employed.

Major Products Formed:

  • Substitution reactions yield products like azides, nitriles, and organometallic compounds.
  • Oxidation reactions produce esters, amides, and other oxidized derivatives.
  • Reduction reactions result in alcohols and alkanes.

Scientific Research Applications

1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It serves as a precursor in the synthesis of drug candidates. Its derivatives are explored for their pharmacological properties and potential therapeutic applications.

    Industry: The compound is used in the development of specialty chemicals and materials. Its derivatives find applications in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The brominated phenyl group and cyclopropane ring contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action help in understanding its potential therapeutic applications and optimizing its efficacy.

Comparison with Similar Compounds

1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:

    1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with the bromine atom at a different position on the phenyl ring. The positional isomerism can lead to differences in reactivity and biological activity.

    1-(3-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid:

    1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxamide: The carboxylic acid group is replaced with an amide group, leading to variations in chemical reactivity and biological interactions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a brominated phenyl group and a cyclopropane ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-7-8(3-2-4-9(7)12)11(5-6-11)10(13)14/h2-4H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCKMARIAWXNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C2(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314666-52-8
Record name 1-(3-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid
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